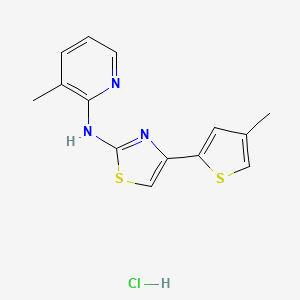

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Description

N-(3-Methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a thiazol-2-amine derivative characterized by a thiazole core substituted with a 3-methylpyridin-2-yl group at the N2-position and a 4-methylthiophen-2-yl group at the C4-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical studies.

Key structural features:

- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, providing a rigid scaffold for intermolecular interactions.

- 3-Methylpyridin-2-yl group: A pyridine substituent with a methyl group at the 3-position, contributing to π-π stacking and hydrogen bonding .

- 4-Methylthiophen-2-yl group: A thiophene substituent with a methyl group at the 4-position, enhancing lipophilicity and electron density .

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2.ClH/c1-9-6-12(18-7-9)11-8-19-14(16-11)17-13-10(2)4-3-5-15-13;/h3-8H,1-2H3,(H,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPGGLMEXQFPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

This compound features a thiazole ring combined with pyridine and thiophene moieties, which are known to enhance biological activity through various mechanisms. The molecular formula is C13H12ClN3S2, with a molecular weight of approximately 273.77 g/mol. The hydrochloride form increases solubility, making it suitable for pharmacological applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : Reaction of appropriate thioketones with amines to form thiazole derivatives.

- Pyridine and Thiophene Integration : Subsequent reactions introduce the pyridine and thiophene groups.

- Hydrochloride Formation : Final salt formation to enhance solubility.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4f | MCF-7 | 10.10 | Inhibition of cell proliferation |

| 4e | MCF-7 | 5.36 | Enhanced activity via structural modification |

| 4i | HepG2 | 2.32 | Potent antitumor activity through lipophilic interactions |

The modification of substituents on the thiazole scaffold significantly impacts anticancer activity, suggesting that N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine could be optimized for improved efficacy .

Antimicrobial Activity

Compounds containing the thiazole moiety have also demonstrated notable antimicrobial properties. Studies indicate that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for certain derivatives . The presence of specific functional groups is crucial for enhancing antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine can be attributed to its unique structural features:

- Thiazole Ring : Known for its versatility in interacting with biological targets.

- Pyridine and Thiophene Substituents : These groups can modulate lipophilicity and electronic properties, influencing binding affinity to target proteins.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can lead to significant differences in biological activity:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Thiazole derivative | Anti-inflammatory |

| N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amines | Thiazole derivative | Antimicrobial |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Thiazole derivative | CDK inhibitors |

This highlights the importance of careful design in developing new therapeutics based on thiazole scaffolds .

Case Studies

Several case studies illustrate the therapeutic potential of thiazole-containing compounds:

-

Antitumor Activity : A study involving a series of thiazole derivatives showed that modifications at specific positions significantly enhanced their anticancer effects against MCF-7 and HepG2 cell lines.

"The results indicated that structural modifications could lead to compounds with improved selectivity and potency" .

- Antimicrobial Testing : Another investigation assessed the antibacterial efficacy of thiazole derivatives against a panel of pathogens, confirming their potential as novel antimicrobial agents.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

1.1 Antimicrobial Properties

Research has indicated that thiazole derivatives, including N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride, possess antimicrobial properties. A study demonstrated that various thiazole derivatives showed significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The presence of the thiazole ring is critical for this activity, as it influences the compound's interaction with microbial targets.

1.2 Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. A study on thiazole derivatives indicated that modifications at specific positions could enhance their cytotoxic effects against various cancer cell lines . This suggests that this compound may exhibit similar properties.

Case Studies

Several studies have focused on the pharmacological evaluation of thiazole derivatives, providing insights into their potential applications.

3.1 Study on Antimicrobial Activity

In a comprehensive study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity. Among these, compounds similar to this compound demonstrated promising results against resistant bacterial strains . This highlights the compound's potential as a lead structure for developing new antibiotics.

3.2 Investigation of Anticancer Effects

Another significant investigation involved testing thiazole derivatives against various cancer cell lines. The study found that specific modifications to the thiazole structure could enhance cytotoxicity significantly, suggesting that this compound could be optimized for better anticancer activity .

Chemical Reactions Analysis

Oxidation of Thiophene Moiety

The 4-methylthiophen-2-yl group undergoes selective oxidation to form sulfone derivatives under controlled conditions.

| Reaction | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Sulfoxidation | H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 60°C, 6 h | Sulfone derivative | 78% | Complete conversion confirmed via <sup>1</sup>H NMR; methyl group remains intact. |

This reaction is critical for modulating electronic properties, enhancing binding affinity in pharmacological contexts .

Nucleophilic Substitution at Thiazole Amine

The primary amine on the thiazole ring participates in nucleophilic displacement reactions with electrophiles.

Cross-Coupling Reactions

The thiophene and pyridine rings enable transition-metal-catalyzed cross-couplings.

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Bromophenylboronic acid | Biaryl derivative | 58% |

Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits pH-dependent solubility and protonation behavior.

| Property | Conditions | Observation |

|---|---|---|

| Solubility | pH 1–3 (aqueous HCl) | High solubility (>50 mg/mL) due to protonated pyridine . |

| Deprotonation | pH >7 (NaOH) | Precipitation of free base; recovered via filtration . |

Photochemical Stability

Under UV light (254 nm), the thiazole-thiophene system demonstrates moderate photodegradation.

| Condition | Exposure Time | Degradation |

|---|---|---|

| UV light | 24 h | 22% decomposition (HPLC) |

Mechanistic Insights

-

Sulfoxidation : Proceeds via electrophilic attack of peroxide on the thiophene sulfur, forming a sulfoxide intermediate.

-

Nucleophilic Substitution : The amine’s lone pair facilitates SN<sup>2</sup> displacement, aided by the electron-withdrawing thiazole ring .

-

Cross-Coupling : Palladium-mediated oxidative addition occurs at the thiophene’s C–Br bond (if brominated) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Thiazol-2-amine derivatives with variations in aryl/heteroaryl substituents and counterions are compared below:

Notes:

- Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases or other salts (e.g., hydrobromides in ).

- Methyl and methoxy groups (e.g., 4-methylthiophen-2-yl in the target compound vs. 4-methoxyphenyl in ) modulate lipophilicity and bioavailability. Methyl groups enhance metabolic stability, whereas methoxy groups may improve hydrogen bonding .

Q & A

Basic: What synthetic methodologies are employed to synthesize N-(3-methylpyridin-2-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting α-bromoketones (e.g., brominated pyridine derivatives) with substituted thioureas in ethanol, catalyzed by bases like N,N-diisopropylethylamine (DIPEA). For example, aminothiazole derivatives are formed by stirring the mixture for 48–72 hours, followed by solvent evaporation and purification via column chromatography . Structural validation is achieved using NMR, IR, and LCMS, with melting points confirming purity .

Advanced: How do protonation sites and hydrogen bonding patterns influence the crystallographic properties of structurally related thiazol-2-amine salts?

Methodological Answer:

X-ray crystallography of mono-hydrobromide salts reveals that protonation occurs preferentially at the pyridine nitrogen over the thiazole amine. For instance, in N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide , protonation at the pyridine nitrogen stabilizes a 3D hydrogen-bonded network via N–H⋯Br⁻ and water-mediated interactions. In contrast, protonation at the methoxypyridine nitrogen in analogs like N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine hydrobromide leads to zigzag chains through N–H⋯N hydrogen bonds. These differences highlight the need for computational modeling (e.g., DFT) to predict protonation sites and crystallographic behavior .

Basic: What in vitro assays are used to evaluate the antibacterial activity of thiazol-2-amine derivatives?

Methodological Answer:

Standard assays include:

- Disk Diffusion : Measures zone of inhibition against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains. Compounds are dissolved in DMSO and applied to agar plates inoculated with bacterial suspensions (1–2 × 10⁶ CFU/mL) .

- Minimum Inhibitory Concentration (MIC) : Conducted in 96-well microplates using Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) are incubated for 18–24 hours at 37°C. MIC is defined as the lowest concentration showing no visible growth .

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |

|---|---|---|

| Analog 5g | 8 | 16 |

| Analog 5h | 4 | 32 |

Advanced: How does modification of substituents on the thiazole ring affect inhibitory activity against bacterial targets like β-ketoacyl-acyl carrier protein synthase III (FabH)?

Methodological Answer:

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the thiazole enhance FabH inhibition by increasing electrophilicity at the active site. For example, N-(2,6-dimethylphenyl)-4-(4-nitrophenyl)thiazol-2-amine (MIC = 4 µg/mL) shows superior activity compared to methoxy-substituted analogs (MIC = 16 µg/mL). Docking simulations (e.g., AutoDock Vina) correlate increased binding affinity (-9.2 kcal/mol) with nitro groups forming hydrogen bonds with FabH’s Cys112 residue .

Data Contradiction: How can researchers resolve discrepancies in observed protonation sites across crystallographic studies of thiazol-2-amine salts?

Methodological Answer:

Discrepancies arise from solvent polarity and counterion effects. For example, in hydrobromide salts, water molecules in the lattice may stabilize alternative protonation sites through O–H⋯Br⁻ interactions. To resolve this:

Perform pH-dependent NMR in DMSO-d₆/D₂O to track protonation shifts.

Use synchrotron XRD to compare solvated vs. unsolvated crystals.

Apply Bader charge analysis (QTAIM) to quantify electron density at potential protonation sites .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms regiochemistry via coupling patterns (e.g., thiazole C2 amine at δ 7.2–7.5 ppm).

- FT-IR : Identifies N–H stretches (3300–3500 cm⁻¹) and C=S vibrations (1100–1250 cm⁻¹).

- LCMS-HRMS : Validates molecular ion ([M+H]⁺) with <2 ppm error.

- Elemental Analysis : Ensures C, H, N, S content within ±0.4% of theoretical values .

Advanced: What computational strategies predict the pharmacokinetic properties of thiazol-2-amine derivatives?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80%) and blood-brain barrier permeability (e.g., logBB < -1 for CNS-excluded compounds).

- CYP450 Inhibition : Molecular dynamics (MD) simulations (e.g., GROMACS) assess interactions with CYP3A4/2D6 isoforms.

- Solubility : COSMO-RS calculates logS values; hydrophilic substituents (e.g., morpholine) improve aqueous solubility (>50 µM) .

Basic: How are impurities and by-products identified during the synthesis of thiazol-2-amine derivatives?

Methodological Answer:

- HPLC-PDA : Detects impurities at 254 nm using C18 columns (ACN/water gradient).

- TLC-MS : Spots are scraped and analyzed via ESI-MS to identify by-products (e.g., uncyclized thiourea intermediates).

- Recrystallization : Ethanol/water (7:3) removes polar impurities, confirmed by ≥98% HPLC purity .

Advanced: What mechanistic insights explain the anti-inflammatory activity of thiazol-2-amine analogs?

Methodological Answer:

In LPS-induced neuroinflammation models, analogs like SRI-22819 inhibit NF-κB by preventing IκBα phosphorylation. Western blotting shows reduced TNF-α (IC₅₀ = 0.8 µM) and IL-6 levels. Electrophoretic mobility shift assays (EMSA) confirm disrupted NF-κB-DNA binding, while siRNA knockdown validates target specificity .

Data Contradiction: How to address variability in MIC values across bacterial strains for structurally similar thiazol-2-amine derivatives?

Methodological Answer:

Variability may stem from efflux pump activity or membrane permeability differences. Solutions include:

Ethidium Bromide Assay : Quantify efflux inhibition in P. aeruginosa (e.g., 50 µM EB reduces MIC 4-fold).

Outer Membrane Permeabilization : Use polymyxin B nonapeptide (PMBN) to assess Gram-negative uptake.

Proteomic Profiling : LC-MS/MS identifies overexpressed resistance proteins (e.g., AcrAB-TolC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.